1,2,3,5,6,7-Hexahydro-s-indacene is a bicyclic compound characterized by its unique structure and properties. Its molecular formula is and it has a molecular weight of approximately 170.24 g/mol. This compound belongs to the class of indacenes, which are polycyclic aromatic hydrocarbons known for their interesting chemical behavior and potential applications in various fields such as materials science and medicinal chemistry.
The compound can be sourced from commercial suppliers like Sigma-Aldrich and PubChem, which provide detailed information about its properties and synthesis methods. It is identified by the CAS number 495-52-3.
1,2,3,5,6,7-Hexahydro-s-indacene is classified as an organic compound within the category of polycyclic aromatic hydrocarbons. Its structure features a saturated system with six hydrogen atoms and a fused bicyclic arrangement that contributes to its stability and reactivity.
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacene typically involves several steps starting from simpler organic precursors. Common methods include:
In laboratory settings, synthesis often requires controlled conditions using solvents such as tetrahydrofuran or dichloromethane. Catalysts may be employed to enhance reaction efficiency and yield.
The molecular structure of 1,2,3,5,6,7-Hexahydro-s-indacene consists of a bicyclic framework with a specific arrangement of carbon and hydrogen atoms. The InChI representation for this compound is:
Key structural data includes:
1,2,3,5,6,7-Hexahydro-s-indacene can undergo various chemical reactions:
Reagents commonly used include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., lithium aluminum hydride), and various solvents to facilitate reactions under controlled temperatures.
The mechanism of action for 1,2,3,5,6,7-Hexahydro-s-indacene primarily involves its interactions with biological targets such as proteins involved in inflammatory responses. Notably:
Research indicates that this compound may reduce the production of pro-inflammatory cytokines like interleukin-1 beta by modulating immune responses.
1,2,3,5,6,7-Hexahydro-s-indacene has several notable applications:
1,2,3,5,6,7-Hexahydro-s-indacene (C₁₂H₁₄) is a partially saturated polycyclic aromatic hydrocarbon (PAH) that serves as a foundational structure in advanced organic synthesis and pharmaceutical development. Characterized by its fused tricyclic framework with s-indacene symmetry, this compound bridges traditional hydrocarbon chemistry and contemporary applications in materials science and medicinal chemistry. Its unique blend of stability and synthetic versatility—derived from selective hydrogenation of the fully aromatic s-indacene system—makes it a critical scaffold for developing therapeutic agents targeting inflammatory pathways and for designing novel organic semiconductors [1] [3] [6].
1,2,3,5,6,7-Hexahydro-s-indacene belongs to the s-indacene family, defined by its symmetric fusion of two cyclopentene rings to a central benzene ring. The "hexahydro" prefix specifies the addition of six hydrogen atoms, reducing three of the four aromatic rings in the parent s-indacene system to alicyclic (non-aromatic) states. This selective saturation occurs at positions 1,2,3,5,6,7, leaving the central ring aromatic and conferring distinct electronic properties [1] [3].
The systematic numbering emphasizes symmetry, with positions 4 and 8 (bridgehead carbons) remaining equivalent. This symmetry is reflected in its simplified NMR spectra and crystallographic data. The "s" (syn) designation distinguishes it from isomeric as-indacene derivatives, where fusion asymmetry leads to different chemical behavior [3] [6].
Table 1: Key Physicochemical Properties of 1,2,3,5,6,7-Hexahydro-s-indacene
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₄ | [1] [3] |
Molecular Weight | 158.24 g/mol | [3] [4] |
CAS Registry Number | 495-52-3 | [3] [4] |
Melting Point | 52–54 °C | [4] |
UV-Vis λmax (EtOH) | 232 nm, 278 nm | [4] |
The compound was first isolated and characterized in the mid-20th century during systematic investigations into the hydrogenation products of polycyclic aromatic hydrocarbons. Early synthetic routes involved catalytic hydrogenation (e.g., Pd/C) of s-indacene under controlled conditions to achieve selective saturation without over-reduction. The first detailed spectroscopic characterization, including UV spectroscopy, was reported by Sturm in 1966, establishing its absorption profile and confirming the retention of one aromatic ring [4].
Modern syntheses leverage transition-metal catalysis (e.g., Ru or Ir complexes) for stereoselective hydrogenation, achieving higher yields (>90%) and eliminating byproducts from ring isomerization. The compound’s inclusion in the NIST Chemistry WebBook (1960s) and PubChem (2000s) standardized its spectral data, facilitating its adoption as a building block in pharmaceutical design, notably for NLRP3 inflammasome inhibitors like the sulfonamide derivatives disclosed in patent KR20220064364A [4] [6].
This hexahydro derivative occupies a critical niche in PAH research due to its hybrid electronic structure:
Table 2: Key Derivatives and Applications of Hexahydro-s-indacene
Derivative | Molecular Formula | Primary Application | Reference |
---|---|---|---|
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | C₁₂H₁₅N | NLRP3 inhibitor intermediate | [6] |
N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-4,5,6,7-tetrahydrobenzofuran-2-sulfonamide | C₂₂H₂₅N₂O₄S | Multiple sclerosis therapy | [6] |
1,2,3,6,7,8-Hexahydro-as-indacen-4-amine | C₁₂H₁₅N | NLRP3 inhibitor (structural isomer variant) | [5] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0